5,8,11-Dodecatriynoic acid
Description
5,8,11-Dodecatriynoic acid (C₁₂H₁₄O₂) is a polyacetylenic fatty acid characterized by three conjugated triple bonds at positions 5, 8, and 11. It serves as a critical intermediate in organic synthesis, particularly for producing arachidonic acid (all-cis-5,8,11,14-eicosatetraenoic acid), a precursor to prostaglandins and leukotrienes . Synthesized via Grignard coupling of 1-bromo-2,5-hexadiyne and 5-hexynoic acid, its acetylenic structure allows selective hydrogenation to generate cis-olefins, making it indispensable for constructing long-chain polyunsaturated fatty acids (PUFAs) .
Properties
Molecular Formula |
C12H12O2 |
|---|---|
Molecular Weight |
188.22 g/mol |
IUPAC Name |
dodeca-5,8,11-triynoic acid |
InChI |
InChI=1S/C12H12O2/c1-2-3-4-5-6-7-8-9-10-11-12(13)14/h1H,3,6,9-11H2,(H,13,14) |
InChI Key |
SGEFOJVMNSQUFC-UHFFFAOYSA-N |
SMILES |
C#CCC#CCC#CCCCC(=O)O |
Canonical SMILES |
C#CCC#CCC#CCCCC(=O)O |
Origin of Product |
United States |
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Eicosa-5,8,11-trienoic Acid (20:3, n-9)
- Structure : A 20-carbon PUFA with three double bonds (5,8,11) and an n-9 configuration.
- Biological Role :
- Biosynthesis : Derived from oleic acid (18:1, n-9) via elongation and desaturation under essential fatty acid (EFA)-deficient conditions . Elevated plasma levels of this acid correlate with EFA deficiency, reflected in a triene/tetraene ratio >0.4 .
5,8,11-Eicosatriynoic Acid (ETI, 20:3Δ⁵,⁸,¹¹)
- Structure : A 20-carbon fatty acid with three triple bonds (5,8,11).
- Biological Role :
- Contrast with 5,8,11-Dodecatriynoic Acid: While both are acetylenic, ETI’s longer carbon chain (C20 vs. C12) and triple-bond positioning confer distinct metabolic effects, including Ca²⁺ modulation unrelated to cyclooxygenase/lipoxygenase pathways .
Arachidonic Acid (20:4, n-6)
- Structure : A 20-carbon PUFA with four cis-double bonds (5,8,11,14).
- Biosynthetic Link: 5,8,11-Dodecatriynoic acid is a precursor in arachidonic acid synthesis via selective hydrogenation of triple bonds .
- Functional Contrast: Unlike 5,8,11-Dodecatriynoic acid, arachidonic acid is a substrate for cyclooxygenase and lipoxygenase, yielding pro-inflammatory mediators (e.g., prostaglandins, thromboxanes) .
Cis-8,11,14-Eicosatrienoic Acid (20:3, n-6)
- Structure : A 20-carbon PUFA with double bonds at positions 8,11,14 (n-6 family).
- Role in Inflammation: Precursor to pro-inflammatory eicosanoids; elevated levels are associated with liver cancer and skin aging .
Comparative Analysis Table
Key Research Findings
- Biosynthetic Pathways: 5,8,11-Dodecatriynoic acid’s role in arachidonic acid synthesis highlights its utility in producing bioactive lipids, contrasting with eicosa-5,8,11-trienoic acid’s role as an EFA deficiency marker .
- Enzyme Interactions: While 5,8,11-eicosatriynoic acid inhibits lipoxygenase, eicosa-5,8,11-trienoic acid blocks cyclooxygenase, illustrating divergent mechanisms in eicosanoid regulation .
- Therapeutic Implications: ETI’s Ca²⁺-mobilizing effects in renal cells suggest non-canonical signaling roles beyond enzyme inhibition, unlike the synthetic utility of 5,8,11-Dodecatriynoic acid .
Q & A
Q. What is the standard synthetic route for 5,8,11-Dodecatriynoic Acid, and what are the critical reaction conditions?
The compound is synthesized via a Grignard coupling reaction. Key steps include:
- Bromination : 2,5-hexadien-1-ol is treated with PBr₃ to yield 1-bromo-2,5-hexadiyne (53% yield, bp 40–43°C at 0.3 mm Hg) .
- Coupling : 1-bromo-2,5-hexadiyne reacts with 5-hexynoic acid in THF using ethylmagnesium bromide and Cu⁺ catalysis. The reaction is conducted at 5°C to stabilize intermediates .
- Purification : Distillation under reduced pressure is required due to the compound’s instability. Yield optimization requires strict temperature control (<10°C) and rapid processing to avoid decomposition .
Q. How is 5,8,11-Dodecatriynoic Acid utilized in synthesizing arachidonic acid derivatives?
The compound serves as a key intermediate in polyacetylene-based synthesis. For example:
- Hydrogenation : Selective hydrogenation of its triple bonds generates cis-olefins, enabling the construction of arachidonic acid (all-cis-5,8,11,14-eicosatetraenoic acid) .
- Branching : Methyl-branched analogs are synthesized by modifying the Grignard reagent during coupling . This method avoids isomerization issues common in traditional Wittig reactions, improving stereochemical fidelity .
Advanced Research Questions
Q. What experimental evidence supports 5,8,11-Dodecatriynoic Acid as a lipoxygenase (LOX) inhibitor, and how do its effects vary across enzyme isoforms?
- Inhibition selectivity : The compound inhibits 5- and 12-lipoxygenases (ID₅₀ = 24 μM and 340 μM, respectively) but does not block prostaglandin-endoperoxide synthase .
- Mechanistic studies : In platelet assays, it suppresses 12-HETE formation by >90% at 50 μM, indicating competitive binding to the LOX active site .
- Contradictions : While it inhibits leukotriene biosynthesis in mastocytoma cells (ID₅₀ = 5 μM) , it fails to block phorbol ester-induced PGE₂ synthesis in keratinocytes, suggesting cell-type-dependent effects .
Q. How can researchers resolve discrepancies in reported biological activities of 5,8,11-Dodecatriynoic Acid?
Contradictory findings arise from:
- Concentration thresholds : Antioxidant effects (e.g., ROS scavenging) dominate at >100 μM, whereas LOX inhibition occurs at lower doses (24–50 μM) .
- Model systems : In oocyte-cumulus complexes, 100 μM blocks meiosis via antioxidant action, not LOX inhibition , whereas in platelets, LOX inhibition is primary . Methodological recommendations :
- Use dose-response curves to distinguish enzymatic vs. nonspecific effects.
- Validate findings across multiple cell types (e.g., keratinocytes vs. mast cells) .
Q. What analytical methods are critical for characterizing 5,8,11-Dodecatriynoic Acid and its metabolites?
- Chromatography : Reverse-phase HPLC with UV detection (λ = 210–230 nm) resolves acetylene-rich intermediates .
- Spectroscopy :
- IR : Triple bond absorption at ~3240 cm⁻¹ (C≡CH stretch) .
- NMR : Distinct peaks at δ 2.12 (terminal C≡CH) and δ 3.52–3.93 (CH₂Br and C≡C-CH₂-C≡C) .
Data Contradictions and Methodological Challenges
Q. Why does 5,8,11-Dodecatriynoic Acid exhibit dual roles as a LOX inhibitor and antioxidant?
- Structural features : Conjugated triple bonds enable radical scavenging, while the carboxylic acid group facilitates enzyme binding .
- Experimental design :
- LOX inhibition : Use low concentrations (<50 μM) and purified enzyme assays to minimize antioxidant interference .
- Antioxidant assays : Measure ROS suppression via chemiluminescence (e.g., AAPH-induced radicals) at >100 μM .
Q. What are the stability challenges associated with 5,8,11-Dodecatriynoic Acid, and how can they be mitigated?
- Instability factors : Light, heat, and oxygen accelerate decomposition, forming polymeric byproducts .
- Best practices :
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
